6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
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Overview
Description
6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is an organic compound that features both an indoline and a boronate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline typically involves the borylation of an indoline derivative. One common method is the palladium-catalyzed borylation of 6-methyl-7-bromoindoline with bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.
Reduction: The indoline moiety can be reduced to form the corresponding indoline derivative.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate in an organic solvent like toluene.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Biaryl compounds resulting from Suzuki-Miyaura coupling.
Scientific Research Applications
6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its role in drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism by which 6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronate ester moiety can form a complex with palladium catalysts, facilitating the transfer of the boron group to an electrophilic partner, resulting in the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar cross-coupling reactions.
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one: Another boronate ester with applications in organic synthesis.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used for borylation of arenes and preparation of fluorenylborolane.
Uniqueness
6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is unique due to the presence of both an indoline and a boronate ester moiety, which allows it to participate in a wider range of chemical reactions compared to simpler boronate esters. This dual functionality makes it a valuable compound in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C15H22BNO2 |
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Molecular Weight |
259.15 g/mol |
IUPAC Name |
6-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H22BNO2/c1-10-6-7-11-8-9-17-13(11)12(10)16-18-14(2,3)15(4,5)19-16/h6-7,17H,8-9H2,1-5H3 |
InChI Key |
UNIIAWFKYLRNSP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2NCC3)C |
Origin of Product |
United States |
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